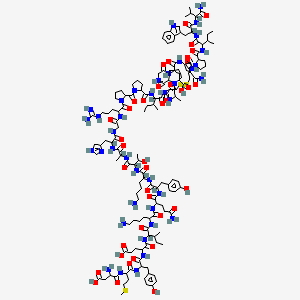

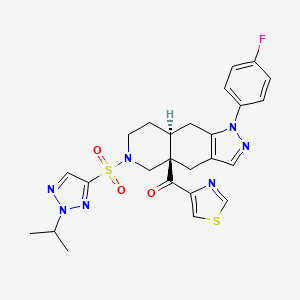

![molecular formula C24H34F6O3 B10752620 (1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B10752620.png)

(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC12 is a steroidal derivative known for its ability to act as a pan-fibroblast growth factor (FGF) trap. This compound has shown promising antitumor activity in various cancer models, particularly those dependent on FGF signaling .

Preparation Methods

The synthesis of NSC12 involves several key steps. The compound was identified through virtual screening from a National Cancer Institute small molecule library. The synthetic route includes the generation of diastereoisomers, with only one isomer acting as an effective FGF trap . The synthesis involves the use of NMR spectroscopy and in silico conformational analysis to characterize and identify the active compound .

Chemical Reactions Analysis

NSC12 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical modifications have been explored to investigate structure-activity relationships, focusing on the role of the bis(trifluoromethyl) 1,3-propanediol chain, the stereochemistry at C20, and functionalization of the C3 position . These modifications have led to the development of derivatives with enhanced antitumor activity .

Scientific Research Applications

NSC12 has been extensively studied for its potential therapeutic applications. It acts as a pan-FGF trap, inhibiting the interaction between FGF2 and its receptors, thereby blocking FGF-dependent receptor activation, cell proliferation, and tumor growth . This compound has shown efficacy in treating FGF-dependent lung tumors and multiple myeloma . Additionally, NSC12 has been investigated for its role in inhibiting angiogenesis and tumor progression in various cancer models .

Mechanism of Action

NSC12 exerts its effects by inhibiting the FGF/FGFR signaling pathway. This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK cascade and the PI3K-Akt pathway, which are crucial for cellular proliferation and survival . The compound induces oxidative stress and apoptosis in cancer cells, with the reduction of c-Myc protein levels playing a key role in this process .

Comparison with Similar Compounds

NSC12 is unique in its ability to act as a nonpeptidic, orally available FGF trap. Similar compounds include tyrosine kinase inhibitors (TKIs) and anti-FGFR antibodies or peptides, which also target the FGF/FGFR system . NSC12’s nonpeptidic nature and oral availability make it a promising candidate for therapeutic applications .

Properties

Molecular Formula |

C24H34F6O3 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol |

InChI |

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

OHKBOEWLASAFLW-FJWDNACWSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@H](CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

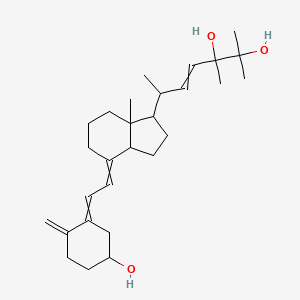

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)

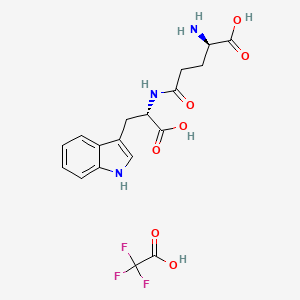

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

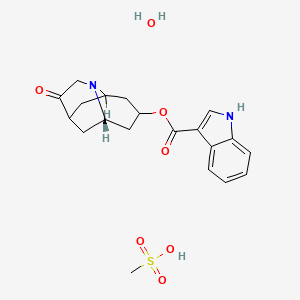

![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)

![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)

![3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)